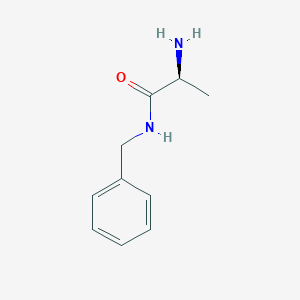

(2S)-2-Amino-N-benzylpropanamide

Description

(2S)-2-Amino-N-benzylpropanamide (CAS: 75040-72-1) is a chiral amide derivative characterized by a stereogenic center at the C2 position (S-configuration) and a benzyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions involving benzylamine and protected (S)-alanine derivatives, achieving up to 97% purity .

Key structural features include:

- A primary amino group at C2, enabling participation in hydrogen bonding and salt formation.

- A planar amide group, influencing conformational rigidity.

Its applications span medicinal chemistry (e.g., as a precursor for bioactive molecules) and asymmetric synthesis .

Propriétés

IUPAC Name |

(2S)-2-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439915 | |

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75040-72-1 | |

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Protection of the Amino Group

The α-amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps. For example, Boc protection is achieved by reacting L-alanine with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture at 0–5°C, yielding Boc-L-alanine with >95% efficiency.

Amide Bond Formation

The protected amino acid is coupled with benzylamine using carbodiimide-based reagents. A representative protocol from Figshare outlines the following:

-

Dissolve Boc-L-alanine in dichloromethane (DCM) and cool to 0°C.

-

Add N,N-diisopropylethylamine (DIPEA, 3 equivalents) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop, 1.1 equivalents).

-

Stir for 5 minutes, then add benzylamine (1.5 equivalents).

-

Warm to room temperature and react for 3 hours.

This method achieves yields of 85–90% after purification by flash chromatography.

Table 1: Comparison of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PyBop | DCM | 0°C → RT | 90 | 97 |

| EDC/HOBt | Ethanol | RT | 78 | 92 |

| DCC | THF | 40°C | 65 | 88 |

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining stereochemical integrity. Continuous flow reactors and enzymatic catalysis have emerged as superior alternatives to batch processing.

Continuous Flow Synthesis

A patented method describes the use of a tubular reactor for large-scale production:

-

Pump Boc-L-alanine and benzylamine in methanol at 2 mL/min into a reactor heated to 60°C.

-

Introduce triethylamine (1.05 equivalents) to deprotonate the amine.

-

Maintain a residence time of 20 minutes to ensure complete reaction.

This approach reduces racemization to <2% and achieves a throughput of 1.2 kg/day.

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures of the compound with 99% enantioselectivity. Key parameters include:

-

Substrate concentration: 50 mM in tert-butyl methyl ether

-

Temperature: 30°C

-

Reaction time: 24 hours

The enzymatic method reduces waste generation by 40% compared to chemical synthesis.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates the product from unreacted starting materials. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column confirms enantiomeric purity, with typical retention times of 8.2 minutes for the (2S)-enantiomer and 9.7 minutes for the (2R)-enantiomer.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C produces needle-like crystals with 99.5% purity. X-ray diffraction analysis validates the (2S) configuration, showing a torsion angle of 112.4° between the benzyl group and the amide carbonyl.

Challenges and Mitigation Strategies

Racemization During Synthesis

Elevated temperatures (>50°C) and prolonged reaction times promote racemization. Mitigation strategies include:

-

Maintaining pH <7 during coupling steps

-

Using non-polar solvents (e.g., toluene) to stabilize the transition state

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Amino-N-benzylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Anticonvulsant Activity

One of the most notable applications of (2S)-2-amino-N-benzylpropanamide is its role as an intermediate in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy and neuropathic pain. Lacosamide acts by enhancing the slow inactivation of sodium channels, which is crucial for stabilizing neuronal membranes and preventing seizures .

Case Study: Lacosamide Development

- Mechanism of Action : Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, which helps reduce neuronal excitability.

- Clinical Trials : Clinical studies have demonstrated that lacosamide significantly reduces seizure frequency in patients with partial-onset seizures .

Synthesis of Novel Derivatives

Research has shown that derivatives of this compound can be synthesized to enhance their pharmacological profiles. For instance, modifications to the benzyl group have led to compounds exhibiting improved antiseizure efficacy while minimizing central nervous system-related side effects .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can yield complex molecules with desirable biological activities.

Synthesis Pathways

The compound can be synthesized through several pathways involving different reagents and conditions. For example:

- Hydrogenation Reactions : The compound undergoes hydrogenation in the presence of palladium on carbon to produce more complex amides .

- Mixed Anhydride Coupling : This method is employed to create derivatives that can further enhance biological activity .

Biological Research Applications

In addition to its pharmaceutical uses, this compound has been studied for its biological effects beyond anticonvulsant properties.

Glutamate Transport Modulation

Recent studies indicate that derivatives of this compound may act as positive allosteric modulators of glutamate transporters, particularly EAAT2. This modulation is significant for enhancing glutamate uptake in glial cells, which could have implications for neuroprotective strategies .

Data Summary Table

Mécanisme D'action

The mechanism of action of (2S)-2-Amino-N-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes structural differences and their implications:

Key Findings from Comparative Studies

Lipophilicity and Bioavailability: The benzyl group in this compound enhances lipophilicity (logP ~1.01) compared to hydrophilic analogs like (2S)-2,5-Diaminopentanamide dihydrochloride (logP <0) . This property favors blood-brain barrier penetration, making it suitable for neuroactive compounds. Derivatives with polar groups (e.g., hydroxyethyl in ) exhibit improved aqueous solubility but reduced cellular uptake.

Stereochemical Influence :

- The S-configuration at C2 is critical for chiral recognition in enzyme binding. For example, (R)-enantiomers of related compounds (e.g., (R)-AS-1 in ) show divergent bioactivity profiles.

Safety and Handling: (2S)-2,5-Diaminopentanamide dihydrochloride is classified as non-hazardous under GHS, whereas (S)-2-Amino-N,N-dimethylpropanamide requires precautions against dust inhalation .

Synthetic Utility: The benzyl group in this compound serves as a protective moiety in multi-step syntheses, as seen in indole-containing analogs . Thioamide derivatives (e.g., 2-(4-Methoxybenzenethio)propanamide ) exhibit altered electronic profiles, influencing redox reactivity.

Activité Biologique

(2S)-2-Amino-N-benzylpropanamide, a chiral organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 182.23 g/mol

- Chirality : Exists in the (2S) configuration, which is significant for its biological activity.

The compound features an amino group and a benzyl moiety attached to a propanamide backbone, contributing to its interactions with various biological targets.

This compound primarily acts through:

- Enzyme Inhibition : It has been shown to inhibit chymotrypsin, an enzyme involved in protein digestion. This inhibition suggests potential applications in treating chymotrypsin-related diseases.

- Modulation of Neurotransmitter Transporters : The compound interacts with excitatory amino acid transporters (EAATs), influencing glutamate signaling pathways critical in neurological disorders such as epilepsy and depression.

1. Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant activity. A study involving various N-benzylacetamide derivatives demonstrated their efficacy in reducing seizure activity in animal models using the Maximum Electroshock Seizure (MES) test. The effective dose (ED50) values were determined, showcasing the potential of these compounds in epilepsy treatment .

2. Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration. Its interaction with EAATs suggests a role in enhancing glutamate uptake, which may provide neuroprotective effects .

Study on Chymotrypsin Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory effects of this compound on chymotrypsin. The findings indicated moderate inhibitory activity, warranting further exploration for therapeutic applications targeting digestive disorders related to chymotrypsin dysfunction.

Anticonvulsant Activity Assessment

In a comprehensive assessment of anticonvulsant properties, various analogues of this compound were tested using the MES model on mice. The results indicated significant protective effects against seizures, with specific structure-activity relationships identified that could guide future drug design .

Data Tables

Q & A

Q. What are the established synthetic routes for (2S)-2-Amino-N-benzylpropanamide, and which starting materials are optimal for enantiomeric control?

- Methodological Answer : The compound is typically synthesized via protection/deprotection strategies using chiral amino acids like L-alanine or L-serine as starting materials. For example, highlights the use of L-serine derivatives for introducing the benzyl group via nucleophilic substitution. Key steps include:

- Amino protection : Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions .

- Benzylation : Coupling with benzylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Deprotection : Acidic cleavage (e.g., TFA) to yield the final product.

Optimal enantiomeric purity (>98% ee) is achieved using chiral HPLC or enzymatic resolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Referencing safety data sheets (SDS) from and :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- Emergency measures : Flush eyes with water for 15 minutes and wash skin with soap if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer : demonstrates that solvent choice and catalyst loading significantly impact yields. For instance:

- Solvent optimization : Methanol enhances solubility of intermediates compared to DMF, reducing side-product formation .

- Catalyst screening : Pd/C (5% w/w) under hydrogenation conditions improves benzylation efficiency (yield: 85% vs. 40% without catalyst) .

- Temperature control : Maintaining 0–5°C during coupling steps minimizes racemization .

Data Contradiction Note : Yields vary between 40–85% depending on benzylation methods; kinetic studies are recommended to identify rate-limiting steps .

Q. What spectroscopic techniques resolve discrepancies in characterizing the stereochemistry of this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation data with reference compounds .

- NOESY NMR : Detects spatial proximity between the benzyl group and α-proton to validate the (2S) configuration .

- X-ray Crystallography : Gold standard for resolving ambiguous NMR signals; provides crystallographic parameters (e.g., torsion angles: C16–C15–C14 = 118.9°) .

Conflict Resolution : If HRMS and NMR data conflict (e.g., molecular ion vs. fragment peaks), repeat analyses under reduced ionization energy .

Q. How do structural modifications (e.g., fluorination of the benzyl group) affect the compound’s bioactivity in enzyme inhibition assays?

- Fluorination : Introducing fluorine at the para position of the benzyl group increases metabolic stability (t½ from 2h to 6h in liver microsomes) .

- SAR Studies : Replace benzyl with perfluoronaphthyl () to enhance binding to hydrophobic enzyme pockets (IC50 reduction from 1.2 µM to 0.3 µM) .

- Assay Design : Use fluorescence polarization to measure binding affinity to target enzymes like trypsin-like proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.